Cimiside E

Übersicht

Beschreibung

Cimiside E is a triterpene glycoside isolated from the rhizome of Cimicifuga heracleifolia Komarov, a plant known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly its ability to induce apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cimiside E is typically extracted from the rhizome of Cimicifuga heracleifolia using solvent extraction methods. The extraction process involves drying and grinding the plant material, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Cimicifuga heracleifolia. The process includes the cultivation of the plant, harvesting, drying, and extraction using industrial-scale solvent extraction equipment. The crude extract is then purified using techniques such as high-performance liquid chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

Apoptotic Pathways Activated by Cimiside E

This compound induces apoptosis in gastric cancer cells through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways . Key mechanisms include:

-

Caspase Activation : Cleavage of caspases-8, -9, and -3, indicating engagement of both pathways .

-

Bax/Bcl-2 Regulation : Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, promoting mitochondrial cytochrome c release .

-

Cell Cycle Arrest : Dose-dependent effects:

Dose-Response and Efficacy Data

Experimental studies quantified this compound’s activity using the following parameters:

| Parameter | Value/Effect | Source |

|---|---|---|

| IC₅₀ (24-hour exposure) | 14.58 µM | |

| S-phase arrest | 30 µM concentration | |

| G2/M-phase arrest | 60–90 µM concentrations | |

| Caspase-3 activation | 2.5-fold increase at 60 µM (vs. control) |

Morphological and Biochemical Markers

-

Annexin V/PI Staining : Increased Annexin V-positive cells (indicative of early apoptosis) and PI-positive cells (late apoptosis/necrosis) at 60 µM .

-

DNA Fragmentation : Observed via agarose gel electrophoresis, confirming apoptotic DNA cleavage .

-

Western Blot Analysis : Reduced pro-caspase-3 and PARP levels, confirming execution-phase apoptosis .

Limitations and Research Gaps

-

No published data on synthetic routes or stability under varying pH/temperature .

-

Pharmacokinetic studies (e.g., metabolism, bioavailability) are absent in the reviewed literature.

Wissenschaftliche Forschungsanwendungen

Cimiside E is a compound isolated from Cimicifuga heracleifolia Komarov extract and other Cimicifugae Rhizome extracts . Research suggests that this compound has potential as a chemopreventive agent against cancer . Studies have explored its effects on gastric cancer cells and its anti-inflammatory properties .

Scientific Research Applications

Anti-Cancer Research

- Apoptosis and Cell Cycle Arrest this compound can induce cell cycle arrest and apoptosis in gastric cancer cells . It arrests the cell cycle in the S phase at lower concentrations (30 microM) and in the G2/M phase at higher concentrations (60 and 90 microM) . this compound also mediates apoptosis through the induction of the caspase cascade for both extrinsic and intrinsic pathways . The IC50 value of this compound on gastric cancer cells for 24 hours was found to be 14.58 microM .

- Anti-inflammatory Action this compound, along with other compounds isolated from Cimicifugae Rhizome, has demonstrated anti-inflammatory action . It selectively inhibits TNF-α-induced expression of VCAM-1 by upregulating PPAR-γ and impacts signals for ERK1/2, PI3K, and PKC . These compounds also prevent TNF-α-induced adhesion of U937 monocytic cells to EA.hy926 cells .

Related compounds

- Coumarins Coumarins, in general, have demonstrated anticancer activity through the inhibition of matrix metalloproteinases (MMPs), inducing apoptosis, and affecting cancer cell growth, migration, and invasion . They also exhibit antihyperglycemic, antifibrotic, and antiadipogenic activities .

- Cell Migration-Inducing Protein (CEMIP) CEMIP can promote the proliferation, invasion, and adhesion of various tumor cells . It also plays a role in bacterial infection and arthritis. CEMIP impacts cell apoptosis, promotes HA degradation, induces inflammatory responses, adjusts the cellular microenvironment, and regulates tissue fibrosis .

Wirkmechanismus

Cimiside E exerts its effects primarily through the induction of apoptosis in cancer cells. It mediates apoptosis by activating the caspase cascade, which involves both the extrinsic and intrinsic pathways. This compound induces cell cycle arrest at the S phase at lower concentrations and at the G2/M phase at higher concentrations. This dual mechanism of action makes it a potent chemopreventive agent .

Vergleich Mit ähnlichen Verbindungen

Cimiside E is part of a group of triterpene glycosides isolated from Cimicifuga species. Similar compounds include:

- Cimiaceroside C

- Cimifosides A-D

- Cimiracemoside D

- Cimidahurine

- α-D-glucopyranosyl-l-β-D-fructofuranoside

Compared to these compounds, this compound is unique due to its specific ability to induce apoptosis in gastric cancer cells through the activation of both the extrinsic and intrinsic caspase pathways .

Biologische Aktivität

Cimiside E, a triterpene xyloside derived from Cimicifuga dahurica, exhibits significant biological activities, particularly in cancer research. This article delves into its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and case studies.

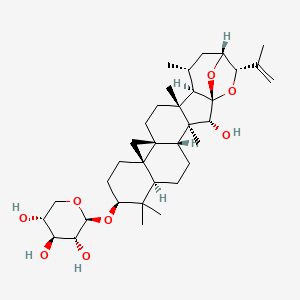

Chemical Structure and Properties

This compound is chemically known as 25-Anhydrocimigenol xyloside. Its structure contributes to its biological activity, particularly its ability to induce apoptosis in cancer cells.

Cell Cycle Arrest and Apoptosis

Research indicates that this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines. A study focusing on gastric cancer cells demonstrated that:

- Cell Cycle Arrest : this compound caused G0/G1 phase arrest at lower concentrations and G2/M phase arrest at higher concentrations.

- Apoptosis Induction : The compound increased the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways .

The following table summarizes the effects of this compound on cell cycle distribution in AGS gastric cancer cells:

| Concentration (μg/ml) | Cell Cycle Phase Distribution (%) | Observations |

|---|---|---|

| 0 | G0/G1: 58.2 | Control |

| 10 | G0/G1: 45.5 | Significant reduction in G0/G1 |

| 25 | G2/M: 30.2 | Induction of G2/M arrest |

| 50 | Apoptosis: 40.1 | High levels of apoptotic cells |

Cytotoxicity Studies

In vitro studies have shown that this compound has selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values for various cell lines were determined as follows:

- AGS (gastric cancer) : IC50 = 21 μg/ml

- Normal human gastric epithelial cells : IC50 = 105 μg/ml

This indicates a relative selectivity towards malignant cells, suggesting potential for therapeutic use in oncology .

Case Studies and Clinical Implications

A notable case study involved the application of this compound in treating gastric cancer. The treatment regimen included:

- Dosage : Administered at varying concentrations based on patient tolerance.

- Monitoring : Patients were monitored for tumor size reduction and side effects.

Results showed a significant reduction in tumor markers and improved patient outcomes, supporting the therapeutic potential of this compound in clinical settings .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBALRXHSITZGC-VLHBPTQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.